molecular formula C13H12O3 B6379311 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 1261903-18-7

5-(3-Hydroxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379311
CAS RN: 1261903-18-7
M. Wt: 216.23 g/mol
InChI Key: HVXFQXVHDUFFOB-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% (5-HPMP) is a phenolic compound that has been gaining significant attention in the scientific community due to its potential applications in a variety of areas. It is a white crystalline solid that is soluble in water and ethanol. 5-HPMP has been studied for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. It has also been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is complex and not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an antimicrobial by inhibiting the growth of bacteria and fungi. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. Additionally, it has been found to reduce inflammation, improve wound healing, and protect against DNA damage. It has also been found to have neuroprotective and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments include its low toxicity and its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be used as a precursor to other compounds. The main limitation of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments is its lack of solubility in organic solvents. Additionally, it is not very stable and can easily decompose in the presence of light and heat.

Future Directions

The potential future directions for research on 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other compounds. Additionally, research could be conducted into its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Further research could also be conducted into its potential as a food preservative and its ability to protect against DNA damage. Finally, research could be conducted into its potential as a biomarker for disease diagnosis.

Synthesis Methods

5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. Other methods include the reaction of paraformaldehyde with a phenol, the reaction of an aldehyde with a phenol, and the reaction of a phenol with an aldehyde. The synthesis of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can also be achieved through the oxidation of phenol with hydrogen peroxide.

properties

IUPAC Name

5-(3-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXFQXVHDUFFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685418
Record name 4-Methoxy[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxyphenyl)-2-methoxyphenol

CAS RN

1261903-18-7
Record name 4-Methoxy[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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